2,6-Dihydroxybenzoyl chloride

Übersicht

Beschreibung

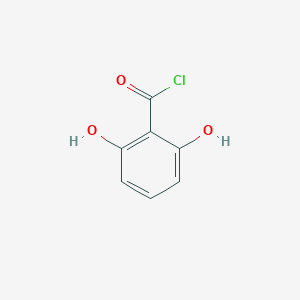

2,6-Dihydroxybenzoyl chloride is an organic compound with the molecular formula C₇H₅ClO₃. It is a derivative of benzoic acid, where two hydroxyl groups are positioned at the 2 and 6 positions on the benzene ring, and a chlorine atom replaces the carboxyl group’s hydroxyl group. This compound is used in various chemical reactions and has significant applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,6-Dihydroxybenzoyl chloride can be synthesized from 2,6-dihydroxybenzoic acid. The typical method involves the reaction of 2,6-dihydroxybenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in the presence of a catalyst such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves the chlorination of 2,6-dihydroxybenzoic acid using phosphorus trichloride (PCl₃) or phosphorus pentachloride (PCl₅). The reaction is typically conducted in an inert atmosphere to prevent moisture from interfering with the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dihydroxybenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 2,6-dihydroxybenzoic acid and hydrochloric acid.

Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as phenols and amines.

Common Reagents and Conditions

Thionyl Chloride (SOCl₂): Used for chlorination reactions.

Phosphorus Trichloride (PCl₃): Employed in industrial chlorination processes.

Dimethylformamide (DMF): Acts as a catalyst in various reactions.

Major Products Formed

Amides: Formed by reacting with amines.

Esters: Produced by reacting with alcohols.

Thioesters: Result from reactions with thiols.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2,6-Dihydroxybenzoyl chloride serves as a versatile intermediate in the synthesis of various organic compounds:

- Pharmaceuticals: It is utilized in the synthesis of active pharmaceutical ingredients (APIs) by facilitating the formation of amides and esters through nucleophilic substitution reactions.

- Agrochemicals: The compound is involved in developing herbicides and pesticides, enhancing crop protection.

- Dyes and Pigments: It acts as a precursor for synthesizing dyes used in textiles and other industries.

Biological Applications

Research indicates that derivatives of this compound exhibit significant biological activity:

- Enzyme Inhibitors: Compounds derived from it have been studied for their ability to inhibit specific enzymes, contributing to drug development for conditions like inflammation and cancer.

- Receptor Modulators: Its derivatives can interact with biological receptors, potentially leading to therapeutic applications in treating diseases such as asthma and thrombosis .

Material Science

In material science, this compound is used to synthesize polymers and specialty chemicals. Its reactivity allows for the modification of polymer structures to enhance properties such as thermal stability and chemical resistance.

Data Tables

| Application Area | Specific Uses | Examples of Derivatives |

|---|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals | Amides, Esters |

| Biological Research | Enzyme inhibitors, receptor modulators | Anti-inflammatory agents |

| Material Science | Polymer modification | Specialty coatings |

Case Study 1: Pharmaceutical Development

A study published in the Journal of Medicinal Chemistry investigated the synthesis of enzyme inhibitors based on this compound. The research demonstrated that these inhibitors effectively reduced inflammation in animal models by targeting specific pathways involved in immune response. The derivatives exhibited low toxicity profiles, making them suitable candidates for further development .

Case Study 2: Agrochemical Applications

Research documented in Pesticide Science highlighted the use of this compound derivatives as novel herbicides. These compounds showed enhanced efficacy against a range of weeds while minimizing environmental impact compared to existing products. Field trials confirmed their effectiveness and safety for agricultural use .

Wirkmechanismus

The mechanism of action of 2,6-dihydroxybenzoyl chloride involves its reactivity with nucleophiles. The chlorine atom in the acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, such as amides, esters, and thioesters, depending on the nucleophile involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-Dihydroxybenzoyl Chloride: Similar structure but with hydroxyl groups at the 2 and 4 positions.

3,5-Dihydroxybenzoyl Chloride: Hydroxyl groups at the 3 and 5 positions.

2,6-Dihydroxybenzoic Acid: The parent compound with a carboxyl group instead of a chlorine atom.

Uniqueness

2,6-Dihydroxybenzoyl chloride is unique due to its specific positioning of hydroxyl groups, which influences its reactivity and the types of derivatives it can form. This makes it particularly useful in synthesizing compounds with specific structural and functional properties .

Biologische Aktivität

2,6-Dihydroxybenzoyl chloride is an aromatic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. Understanding its biological activity is crucial for its application in medicinal chemistry and related fields.

This compound (CAS No. 4659-45-4) is characterized by the presence of two hydroxyl groups at the 2 and 6 positions of the benzene ring, which significantly influences its reactivity and biological interactions. Its structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound primarily stems from its role as a reactive acylating agent. It is used in the synthesis of various bioactive compounds, including inhibitors of key enzymes and receptors.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, compounds synthesized from this precursor have shown activity against various bacterial strains, suggesting potential applications in developing new antibiotics .

Enzyme Inhibition

One of the most notable biological activities associated with this compound is its inhibitory effect on enzymes such as tyrosinase. Tyrosinase is crucial in melanin biosynthesis; thus, inhibitors can be beneficial in treating hyperpigmentation disorders.

Table 1: Inhibition of Tyrosinase by Derivatives of this compound

| Compound | % Inhibition at 100 µM | IC50 (µM) ± RSD |

|---|---|---|

| This compound | 39.8% | 80.5 ± 5.0 |

| Phenoxy-triazole | 53.87 ± 1.53 | 90.53 ± 1.98 |

| Other derivatives | Varies | Varies |

This table summarizes the inhibitory effects observed in various studies, highlighting the compound's potential as a lead structure for developing skin-whitening agents .

The mechanism by which this compound exerts its biological effects involves interactions with specific enzyme active sites. For example, in the case of tyrosinase inhibition, it has been proposed that the hydroxyl groups form hydrogen bonds with critical residues within the enzyme's active site, thereby blocking substrate access and reducing melanin production .

Case Studies

- Synthesis and Evaluation of Tyrosinase Inhibitors : A study focused on synthesizing derivatives of this compound to evaluate their efficacy as tyrosinase inhibitors. The results indicated that modifications to the phenolic structure significantly influenced inhibitory potency and selectivity .

- Antimicrobial Screening : Another investigation assessed the antimicrobial activity of compounds derived from this compound against pathogenic bacteria. The findings demonstrated that certain derivatives exhibited promising antibacterial effects, suggesting their potential use in therapeutic applications .

Safety and Toxicology

While exploring the biological activities of this compound, it is crucial to consider its safety profile. Preliminary toxicity studies indicate that while some derivatives possess significant biological activity, they also require careful evaluation regarding cytotoxicity and potential side effects in vivo.

Eigenschaften

IUPAC Name |

2,6-dihydroxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO3/c8-7(11)6-4(9)2-1-3-5(6)10/h1-3,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHJZNPBSYWJSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C(=O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70554469 | |

| Record name | 2,6-Dihydroxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116615-34-0 | |

| Record name | 2,6-Dihydroxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.